molecular formula C13H16OS B14252292 (Hepta-1,2-diene-3-sulfinyl)benzene CAS No. 318472-86-5

(Hepta-1,2-diene-3-sulfinyl)benzene

Cat. No.: B14252292
CAS No.: 318472-86-5
M. Wt: 220.33 g/mol
InChI Key: QPCNLRYSTMBJJU-UHFFFAOYSA-N
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Description

(Hepta-1,2-diene-3-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a hepta-1,2-diene-3-sulfinyl group. This compound is notable for its unique structure, which includes both a conjugated diene system and a sulfinyl functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hepta-1,2-diene-3-sulfinyl)benzene typically involves the following steps:

    Formation of Hepta-1,2-diene: This can be achieved through the dehydrohalogenation of heptane derivatives or the dehydration of heptane-1,2-diol.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment to Benzene: The final step involves the coupling of the hepta-1,2-diene-3-sulfinyl group to a benzene ring, which can be facilitated by various coupling reactions, such as the Suzuki or Heck coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Hepta-1,2-diene-3-sulfinyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: (Hepta-1,2-diene-3-sulfonyl)benzene.

    Reduction: (Hepta-1,2-diene-3-thio)benzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(Hepta-1,2-diene-3-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Hepta-1,2-diene-3-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Hepta-1,2-diene-3-thio)benzene: Similar structure but with a thioether group instead of a sulfinyl group.

    (Hepta-1,2-diene-3-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (Hepta-1,2-diene-3-oxy)benzene: Similar structure but with an ether group instead of a sulfinyl group.

Uniqueness

(Hepta-1,2-diene-3-sulfinyl)benzene is unique due to the presence of both a conjugated diene system and a sulfinyl group. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

318472-86-5

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

InChI

InChI=1S/C13H16OS/c1-3-5-9-12(4-2)15(14)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3

InChI Key

QPCNLRYSTMBJJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)S(=O)C1=CC=CC=C1

Origin of Product

United States

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